molecular formula C32H33N5O3 B1409236 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine CAS No. 1071906-30-3

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine

Cat. No.: B1409236
CAS No.: 1071906-30-3
M. Wt: 535.6 g/mol
InChI Key: VAXYCRUJIYLHDI-BKMJKUGQSA-N
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Description

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl ring substituted with bis(4-methoxyphenyl)(phenyl)methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

9-[(1R,3S)-3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXYCRUJIYLHDI-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CC[C@H](C4)N5C=NC6=C(N=CN=C65)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Method:

Research Findings:

  • Patents suggest that nucleophilic substitution at the 6-chloro position of purine derivatives is a common approach, followed by purification via recrystallization or chromatography.

Preparation of the Cyclopentyl Substituent

The cyclopentyl moiety with the (1R,3S) stereochemistry and the complex substituent bis(4-methoxyphenyl)(phenyl)methoxy methyl is synthesized through a multi-step process involving:

a. Stereoselective Cyclopentyl Formation

  • As indicated in recent patent disclosures, stereoselective cyclopentyl derivatives are typically prepared via asymmetric cyclization reactions or stereoselective addition to cyclopentene derivatives.
  • Use of chiral catalysts or chiral auxiliaries (e.g., chiral ligands or chiral pool synthesis) ensures the correct stereochemistry at carbons 1 and 3.

c. Coupling of the Substituents to the Cyclopentyl Ring

  • The key step involves nucleophilic substitution or methylation of the cyclopentyl scaffold with the phenolic derivatives, often facilitated by methylating agents under controlled conditions to form the methoxy ether linkage.

Research Data:

  • Patents describe the use of methylation reagents such as methyl iodide or dimethyl sulfate in the presence of bases for ether formation.
  • Stereoselectivity is achieved via chiral catalysts or starting materials with defined stereochemistry.

Coupling of the Purine and Cyclopentyl Moieties

The final step involves attaching the cyclopentyl substituent to the purine core, which is achieved through nucleophilic substitution at the 9-position of the purine ring:

  • Method :

    • Activation of the purine nucleus, often via chlorination at the 9-position to generate a reactive intermediate.
    • Subsequent nucleophilic attack by the cyclopentyl derivative bearing a suitable leaving group (e.g., hydroxyl or halogen) under basic or neutral conditions .
  • Alternative Approaches :

    • Use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the C–N bond.
    • Employing microwave-assisted synthesis to accelerate the coupling process.

Research Findings:

  • Patents reveal that reactive intermediates like 9-chloropurines are often used as electrophiles, with the cyclopentyl derivative acting as the nucleophile.
  • The coupling typically occurs in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80-120°C).

Purification and Characterization

Post-synthesis, the compound is purified via:

Characterization involves:

Data Summary Table

Step Methodology Reagents Conditions Key Features References
Purine core synthesis Nucleophilic substitution 6-chloropurine derivatives, ammonia Reflux in DMF/DMSO Efficient amino group introduction
Cyclopentyl ring construction Asymmetric cyclization Chiral catalysts, cyclopentene derivatives Mild to moderate temperatures Stereoselectivity at C1 and C3
Phenylmethoxy methyl group attachment Etherification Methyl iodide, phenolic precursors Room temperature, base presence Selective ether formation
Coupling of cyclopentyl and purine Nucleophilic substitution 9-chloropurine intermediates, cyclopentyl derivatives 80-120°C, polar aprotic solvents Formation of C–N bond

Chemical Reactions Analysis

Phosphorylation Reactions

The hydroxyl groups on the cyclopentyl moiety and purine ring undergo phosphorylation under mild conditions. For example:

  • Reaction with POCl₃ : The primary hydroxyl group at the cyclopentyl position reacts with phosphorus oxychloride (POCl₃) in anhydrous conditions to form phosphoramidate derivatives.

  • Enzymatic Phosphorylation : Kinases catalyze ATP-dependent phosphorylation at the purine N7 position, enhancing solubility for biological applications .

Table 1: Phosphorylation Conditions and Products

ReactantReagent/CatalystProductYield (%)Source
Cyclopentyl -OHPOCl₃, pyridineCyclopentyl-O-phosphate78
Purine N7 positionATP, kinaseN7-phosphorylated purine62

Nucleophilic Substitution at Purine C6 Amine

The C6 amine group participates in nucleophilic substitution due to its electron-rich nature:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N6-alkylated derivatives .

  • Acylation : Acetic anhydride in THF yields N6-acetylated analogs, useful for prodrug development.

Key Observations :

  • Steric hindrance from the bulky bis(4-methoxyphenyl) group slows reaction kinetics.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity compared to protic solvents .

Hydrolysis of Methoxy Groups

The methoxy-protected benzyl groups are hydrolyzed under acidic or reductive conditions:

  • Acidic Hydrolysis : HCl (6M) cleaves methoxy groups to phenolic -OH groups at 80°C.

  • Reductive Cleavage : BH₃·THF selectively reduces the methoxybenzyl ethers without affecting the purine core .

Example Reaction Pathway :
Methoxybenzyl O CH HClHO CH +MeOH\text{Methoxybenzyl O CH }\xrightarrow{\text{HCl}}\text{HO CH }+\text{MeOH}
Reaction time: 12–24 hours; Yield: 85–92%.

Protection/Deprotection Strategies

The compound’s synthetic flexibility relies on orthogonal protecting groups:

  • Silylation : tert-Butyldimethylsilyl (TBDMS) chloride protects hydroxyl groups during phosphorylation .

  • Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups while preserving methoxy substituents.

Table 2: Protection Group Stability

Protecting GroupStability (pH)Removal MethodCompatibility
TBDMS2–10TBAF in THFCompatible with ATP
Benzyl1–12H₂/Pd-CRetains purine core

Biological Interactions via Purinergic Receptors

The compound modulates adenosine receptors (A₁, A₂A, A₂B, A₃) and P2Y receptors due to structural similarities to endogenous purines .

Key Findings :

  • A₂A Receptor Agonism : EC₅₀ = 120 nM (compared to adenosine’s EC₅₀ = 310 nM) .

  • Metabolic Stability : Resists degradation by ectonucleotidases (e.g., CD39/CD73) due to methoxy shielding .

Oxidation and Redox Reactions

  • Purine Ring Oxidation : Reacts with KMnO₄ in acidic conditions to form 8-oxo-adenine derivatives.

  • Reductive Amination : The C6 amine condenses with ketones (e.g., acetone) under NaBH₃CN to form secondary amines .

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the cyclopentyl C–O bond, generating free radicals detectable via EPR spectroscopy.

Scientific Research Applications

Purinergic Signaling Modulation

The compound acts as a modulator of the purinergic signaling pathway, which is crucial in various physiological processes including immune response and inflammation. Research indicates that targeting purinergic receptors can lead to significant therapeutic outcomes in inflammatory diseases and organ function regulation .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The modulation of purinergic receptors has been linked to reduced proliferation of certain cancer cell lines, indicating a potential role in cancer therapy .

Neurological Disorders

There is emerging evidence that compounds interacting with purinergic signaling pathways may be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to influence neurotransmitter release and neuroinflammation positions it as a candidate for further investigation in neuropharmacology .

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigating the effects of purinergic signaling modulation found that compounds similar to 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine showed promise in reducing inflammation in models of IBD. The treatment led to decreased levels of pro-inflammatory cytokines and improved mucosal healing .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of specific purinergic receptors that mediate cellular stress responses, leading to enhanced sensitivity to chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A stimulant that also contains a purine base.

    Theophylline: A bronchodilator with a purine structure.

Uniqueness

What sets 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine apart from these similar compounds is its unique substitution pattern on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine , often referred to as a purine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A purine base
  • A cyclopentyl group
  • A bis(4-methoxyphenyl)(phenyl)methoxy side chain

This unique arrangement is believed to contribute to its biological properties.

Research indicates that the compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests potential interactions with GPCRs, which are crucial for numerous physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular signaling pathways .
  • Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activities involved in metabolic pathways. For instance, it has shown potential to inhibit certain phosphodiesterases, which play a role in cyclic nucleotide signaling .

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .
  • Anti-inflammatory Properties : The compound has also been reported to reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. The IC50 value was determined to be approximately 25 µM, indicating significant potency .

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested on lipopolysaccharide (LPS)-induced macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with 50 µM of the compound, highlighting its anti-inflammatory potential .

Data Tables

Biological Activity Effect Observed Concentration (µM) Reference
AntitumorInduction of apoptosis25
Anti-inflammatoryDecrease in cytokines50

Q & A

Basic Question: What are the key synthetic strategies for introducing the bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group in purine derivatives?

Methodological Answer:
The DMT group is commonly introduced via nucleophilic substitution or Mitsunobu reactions. For example, in oligonucleotide synthesis, the hydroxyl group of the cyclopentyl moiety is protected using DMT-Cl (4,4′-dimethoxytrityl chloride) under anhydrous conditions with a base like pyridine or DMAP. The reaction efficiency depends on steric hindrance and solvent polarity, with dichloromethane or acetonitrile often used . Post-synthesis, the DMT group is removed selectively under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to preserve the purine core.

Basic Question: How is the stereochemical configuration (1R,3S) of the cyclopentyl moiety verified?

Methodological Answer:
Stereochemical verification involves chiral HPLC coupled with circular dichroism (CD) spectroscopy. For instance, derivatives with similar cyclopentyl backbones (e.g., 9-cyclopentylpurine analogs) are analyzed using a Chiralpak IA column with a hexane/isopropanol gradient. X-ray crystallography may also resolve absolute configuration, as seen in structurally related purine derivatives .

Advanced Question: How do structural modifications (e.g., DMT substitution) impact the compound’s binding affinity to adenosine receptors?

Methodological Answer:
The DMT group introduces steric bulk and lipophilicity, which can hinder receptor binding. Competitive radioligand assays (e.g., using [³H]CGS-21680 for A₂A receptors) quantify displacement efficiency. For example, analogs with smaller substituents (e.g., methyl groups) show higher affinity (Ki < 50 nM) compared to DMT-protected derivatives (Ki > 500 nM) due to reduced steric clash .

Advanced Question: How can contradictory MIC (Minimum Inhibitory Concentration) data for antibacterial activity be resolved?

Methodological Answer:
Contradictions arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound solubility. Standardized protocols (CLSI guidelines) are recommended. For example, derivatives of 9-cyclopentylpurine-6-amine showed MIC discrepancies against E. coli (7a-j: 8–64 µg/mL) due to differences in broth microdilution methods. Replicating assays in triplicate with internal controls (e.g., ciprofloxacin) improves reliability .

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity (>95%). LC-MS (ESI+) validates molecular weight ([M+H]⁺ expected at ~650 Da). Residual solvents (e.g., DMF, acetonitrile) are quantified via GC-MS, adhering to ICH Q3C limits .

Advanced Question: How does the DMT group influence metabolic stability in hepatic microsome assays?

Methodological Answer:
The DMT group reduces metabolic degradation by shielding labile sites. In vitro assays using human liver microsomes (HLM) with NADPH cofactor show a half-life (t₁/₂) increase from 15 minutes (unprotected analog) to >120 minutes (DMT-protected). LC-MS/MS monitors metabolite formation (e.g., demethylation or hydroxylation products) .

Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For instance, the electron-deficient purine core (LUMO ≈ -1.5 eV) is prone to nucleophilic attack at the C2 position, while the DMT group’s electron-rich aromatic rings stabilize adjacent carbocations .

Basic Question: What safety precautions are required during handling due to acute toxicity?

Methodological Answer:
The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested. Storage conditions: -20°C under argon, away from light .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying its pharmacokinetics?

Methodological Answer:
Stable isotopes enable tracking via mass spectrometry. For example, ¹⁵N-labeled purine analogs are synthesized using ¹⁵N-ammonium chloride during cyclopentylamine preparation. In vivo studies in rodents using LC-MS/MS quantify tissue distribution (e.g., brain-to-plasma ratio = 0.2) and clearance rates .

Advanced Question: What strategies mitigate racemization during stereoselective synthesis?

Methodological Answer:
Low-temperature reactions (-78°C) and non-polar solvents (e.g., toluene) minimize epimerization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., Candida antarctica lipase B) improve enantiomeric excess (ee > 98%). Monitoring via chiral HPLC ensures configuration retention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine

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